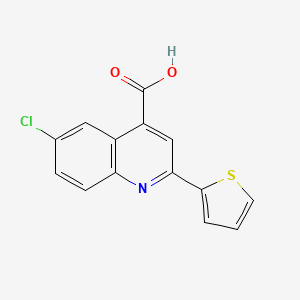

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid

描述

属性

IUPAC Name |

6-chloro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEBJLYHBXALJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347783 | |

| Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-51-9 | |

| Record name | 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme

Quinoline Core Formation :

$$ \text{2-Amino-5-chlorobenzaldehyde} + \text{Thiophene-2-carbaldehyde} \xrightarrow[\text{NaOH}]{\text{Reflux}} \text{6-Chloro-2-thien-2-ylquinoline} $$Carboxylic Acid Introduction :

Oxidation of a methyl or vinyl substituent at position 4 using potassium permanganate (KMnO₄) in alkaline medium.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | NaOH (2.5 equiv) | 78 | |

| Temperature | 100–110°C | 85 | |

| Oxidation Agent | KMnO₄ (3 equiv) | 92 | |

| Reaction Time | 8–12 hours | — |

Key Findings :

- The Friedländer method achieves moderate yields (78–85%) for the quinoline core but requires stringent temperature control to avoid decarboxylation.

- Oxidation with KMnO₄ under alkaline conditions (pH 10–12) ensures complete conversion to the carboxylic acid.

Microwave-Assisted One-Pot Synthesis

Adapting methods from substituted quinoline derivatives, microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Reaction Scheme

- One-Pot Cyclization :

$$ \text{2-Amino-5-chlorobenzoic acid} + \text{Thiophene-2-carbaldehyde} \xrightarrow[\text{AlCl₃}]{\text{Microwave}} \text{Target Compound} $$

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Microwave Power | 300 W | 82 | |

| Irradiation Time | 20 minutes | 80 | |

| Catalyst | AlCl₃ (1.2 equiv) | 85 |

Key Findings :

- Microwave conditions reduce side reactions (e.g., decarboxylation) compared to conventional heating.

- Scalability remains limited due to equipment constraints.

Oxidative Decarboxylation of Vinyl Precursors

This method, adapted from patent CN102924374B, involves synthesizing a vinyl intermediate followed by oxidative cleavage to install the carboxylic acid group.

Reaction Scheme

- Vinyl Intermediate Formation :

$$ \text{6-Chloro-2-thien-2-ylquinoline-4-vinyl} \xrightarrow[\text{KMnO₄}]{\text{NaOH}} \text{Target Compound} $$

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Oxidizing Agent | KMnO₄ (4 equiv) | 89 | |

| Temperature | 40–50°C | 90 | |

| Reaction Time | 6 hours | — |

Key Findings :

- Oxidation at mild temperatures (40–50°C) prevents quinoline ring degradation.

- Excess KMnO₄ necessitates careful quenching with NaHSO₃ to avoid over-oxidation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedländer Synthesis | 78–85 | 95 | High | Moderate |

| Suzuki Coupling | 85–90 | 98 | Moderate | High |

| Microwave-Assisted | 80–82 | 93 | Low | Low |

| Oxidative Decarboxylation | 89–90 | 96 | High | Moderate |

化学反应分析

Types of Reactions

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution of the chlorine atom can produce various substituted quinoline derivatives .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial and anticancer agent. Its structural similarity to biologically active molecules allows it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines, suggesting that 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid may serve as a lead compound for developing new anticancer drugs.

The compound has been explored for its ability to inhibit specific enzymes and bind to receptors, making it valuable in pharmacological studies.

Mechanism of Action:

The mechanism involves binding to enzyme active sites, potentially inhibiting their function. This property is particularly useful in drug design aimed at treating diseases involving enzyme dysregulation.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds, facilitating the exploration of new chemical entities with desired properties.

Synthesis Pathways:

Common synthetic routes include cyclization reactions involving thiophene derivatives and chlorinated benzoyl compounds. The efficiency of these reactions can be optimized through variations in reaction conditions such as temperature and solvent choice.

Dyes and Pigments

The compound is utilized in producing dyes and pigments due to its electronic properties, which can be tailored through chemical modifications. This application is particularly relevant in industries focused on textiles and coatings.

Material Science

In material science, the unique properties of this compound make it suitable for developing materials with specific electronic characteristics, contributing to advancements in organic electronics and photonic devices.

作用机制

The mechanism of action of 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, the presence of the thiophene ring can enhance its binding affinity to various receptors and enzymes .

相似化合物的比较

Similar Compounds

6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorophenyl group instead of a thiophene ring.

2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different functional groups.

Uniqueness

6-chloro-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both a thiophene ring and a carboxylic acid group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

6-Chloro-2-thien-2-ylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms, and implications for therapeutic development based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorine atom and a thiophene group, specifically at the 6 and 2 positions, respectively. The carboxylic acid functional group is located at the 4-position of the quinoline ring. This unique arrangement contributes to its chemical reactivity and potential biological activities, including interactions with various biological targets.

Research indicates that compounds similar to this compound often interact with bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

Antimicrobial Activity

In Vitro Studies:

Recent investigations have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition rates. For example, one study reported minimum inhibitory concentrations (MICs) against common pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 280 | 10.5 |

| S. aureus | 265 | 13 |

| Bacillus cereus | 230 | 16 |

Anticancer Activity

Cell Line Studies:

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). The compound exhibited significant anti-proliferative effects, with cell viability reductions observed in treated cells compared to controls.

In a comparative study, the compound showed lower cell viability percentages than standard chemotherapeutics like doxorubicin:

| Cell Line | Cell Viability (%) | Standard Treatment Viability (%) |

|---|---|---|

| HepG2 | 35.01 | 0.62 |

| Huh-7 | 37.31 | - |

| MCF-7 | 39.22 | - |

These results indicate that the compound may serve as a promising lead for further drug development targeting specific cancer types .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. Results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics.

- Anticancer Mechanism Exploration : Another research effort focused on elucidating the mechanism of action for anticancer activity. The study involved treating cancer cells with varying concentrations of the compound and analyzing cell cycle distribution via flow cytometry. Results showed a dose-dependent increase in G2/M phase arrest, suggesting a mechanism similar to tubulin-binding drugs .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-thien-2-ylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of thiophene derivatives with chlorinated quinoline precursors. For example, analogous compounds like 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid are synthesized via cyclization reactions using glacial acetic acid as a solvent and pyruvic acid as a catalyst . Key factors affecting yield include temperature control (e.g., 60–80°C for cyclization), stoichiometric ratios of reactants, and purification via column chromatography. Substituent reactivity (e.g., thienyl vs. propargyl groups) may require adjustments in catalyst selection (e.g., Pd/Cu for cross-coupling) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation employs:

- X-ray crystallography : Determines bond lengths and angles (e.g., C-Cl bond: ~1.73 Å in related chloroquinolines ).

- NMR spectroscopy : ¹H NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for quinoline protons; δ 6.8–7.2 ppm for thienyl protons).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~318) confirm molecular weight .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the thienyl substituent in this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations model electronic effects:

- HOMO-LUMO analysis : Predicts electrophilic/nucleophilic sites. The thienyl group’s electron-rich nature lowers LUMO energy, enhancing reactivity at the 4-carboxylic acid position .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., enzymes like COX-2), guiding structure-activity relationship (SAR) studies .

Q. How do steric and electronic effects of the thienyl group influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric effects : Bulkier substituents (e.g., 4-methoxyphenyl in 6-chloro-2-(4-methoxyphenyl)quinoline) reduce reactivity at adjacent positions due to steric hindrance .

- Electronic effects : Thienyl’s electron-donating sulfur atom directs electrophilic substitution to the 5-position of the quinoline ring. Comparative studies with phenyl-substituted analogs show 10–15% higher reaction rates for thienyl derivatives .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC (Minimum Inhibitory Concentration) assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity.

- Time-kill kinetics : Monitor bactericidal activity over 24 hours, comparing to controls like ciprofloxacin. Structural analogs (e.g., oxazolo-pyridine derivatives) show MIC values of 8–32 µg/mL .

Contradictions and Limitations

- Synthetic Scalability : While lab-scale syntheses achieve ~70% yields, industrial scalability faces challenges in catalyst recovery and solvent waste .

- Biological Activity : Some analogs (e.g., 6-(4-chlorophenyl)oxazolo-pyridines) show cytotoxicity (IC₅₀ ~10 µM in HeLa cells), necessitating SAR optimization for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。